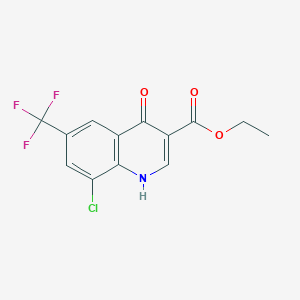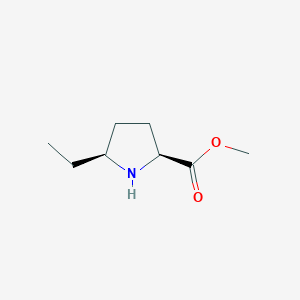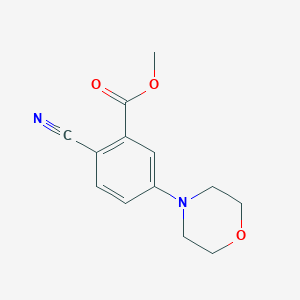
3-O-Methyl-D-mannopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Methyl-D-mannopyranose is a methylated derivative of D-mannose, a hexose sugar This compound is characterized by the presence of a methyl group at the third carbon of the mannopyranose ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyl-D-mannopyranose typically involves the methylation of D-mannose. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 3-O-Methyl-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: TsCl in pyridine at 0°C to room temperature.
Major Products:
Oxidation: Formation of 3-O-methyl-D-mannose ketone or aldehyde derivatives.
Reduction: Formation of 3-O-methyl-D-mannitol.
Substitution: Formation of 3-O-methyl-D-mannopyranosyl tosylate.
Aplicaciones Científicas De Investigación
3-O-Methyl-D-mannopyranose has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in glycoprotein and glycolipid biosynthesis.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool in glycomics.
Industry: Utilized in the production of biodegradable polymers and as a precursor in the synthesis of bioactive compounds .
Mecanismo De Acción
The mechanism of action of 3-O-Methyl-D-mannopyranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for glycosyltransferases and glycosidases, influencing glycosylation pathways. The methyl group at the third carbon can alter the compound’s binding affinity and specificity towards these enzymes, thereby modulating various biochemical processes .
Comparación Con Compuestos Similares
D-Mannose: A naturally occurring hexose sugar with similar structural properties but lacks the methyl group at the third carbon.
3-O-Methyl-D-glucose: Another methylated sugar with the methyl group at the third carbon but differs in the configuration of the hydroxyl groups.
2-O-Methyl-D-mannose: A methylated derivative with the methyl group at the second carbon
Uniqueness: 3-O-Methyl-D-mannopyranose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in studying carbohydrate-protein interactions and developing novel therapeutic agents .
Propiedades
Fórmula molecular |
C7H14O6 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
(3S,4S,5R,6R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5+,6+,7?/m1/s1 |
Clave InChI |
SCBBSJMAPKXHAH-BWSJPXOBSA-N |
SMILES isomérico |
CO[C@H]1[C@@H]([C@H](OC([C@H]1O)O)CO)O |
SMILES canónico |
COC1C(C(OC(C1O)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


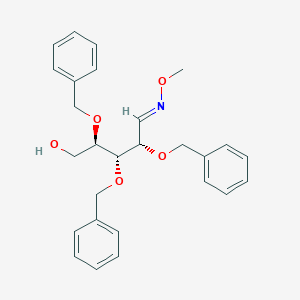
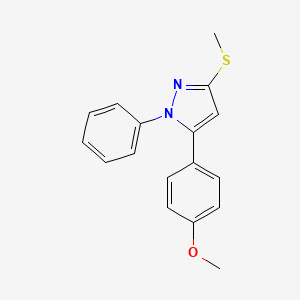
![[(2S,3S)-3-phenyloxiran-2-yl]methanol](/img/structure/B12854565.png)


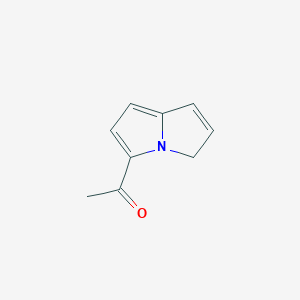
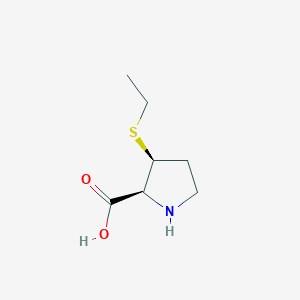
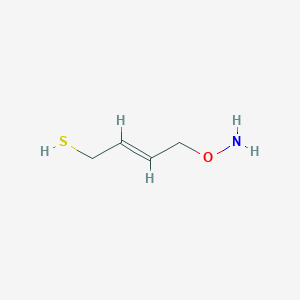
![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12854602.png)
![2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12854606.png)
![2-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B12854608.png)
